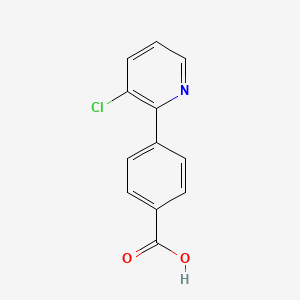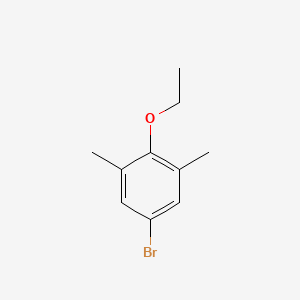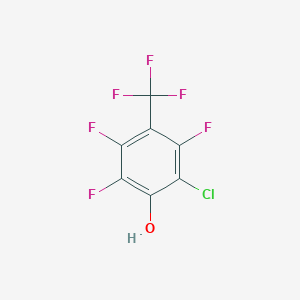
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol is a compound that has been studied extensively in recent years due to its potential applications in various scientific fields. It has been used for its ability to act as a catalyst in organic reactions, as a reagent in chemical syntheses, and as a ligand in coordination chemistry. In addition, it has been studied for its potential to act as a photosensitizer in photochemical reactions and for its potential to act as a receptor in drug delivery systems.
Applications De Recherche Scientifique
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol has been studied for its potential applications in various scientific fields. It has been used as a catalyst in organic reactions, as a reagent in chemical syntheses, and as a ligand in coordination chemistry. In addition, it has been studied for its potential to act as a photosensitizer in photochemical reactions and for its potential to act as a receptor in drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol is not yet fully understood. However, it is believed to act as a catalyst in organic reactions by binding to the substrate and facilitating the reaction. In addition, it is believed to act as a ligand in coordination chemistry by binding to metal ions and forming complexes. Furthermore, it is believed to act as a photosensitizer in photochemical reactions by absorbing light and initiating the reaction. Finally, it is believed to act as a receptor in drug delivery systems by binding to the drug and facilitating its uptake into the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol have not been studied extensively. However, it is believed to have a range of effects on the body. It is believed to act as an antioxidant, reducing the production of reactive oxygen species and protecting cells from damage. In addition, it is believed to have anti-inflammatory and anti-microbial properties. Finally, it is believed to have an effect on the metabolism of fats and carbohydrates, potentially helping to reduce the risk of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol in lab experiments is its ability to act as a catalyst in organic reactions, as a reagent in chemical syntheses, and as a ligand in coordination chemistry. In addition, it has a low toxicity and is easy to obtain. The main limitation of using 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are a number of potential future directions for the study of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol. One potential direction is to further investigate its potential applications in drug delivery systems. Another potential direction is to further investigate its potential biochemical and physiological effects on the body. Finally, another potential direction is to further investigate its potential to act as a catalyst in organic reactions, as a reagent in chemical syntheses, and as a ligand in coordination chemistry.
Méthodes De Synthèse
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol can be synthesized from 3-chloro-4-fluorophenol and trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for 2-4 hours. The product is then purified by column chromatography and crystallized from ethanol.
Propriétés
IUPAC Name |
2-chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF6O/c8-2-3(9)1(7(12,13)14)4(10)5(11)6(2)15/h15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUBQBXFCKOGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)O)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)


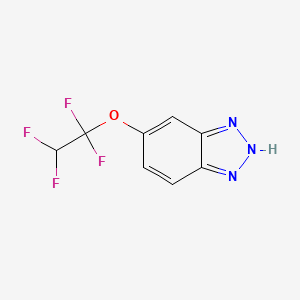


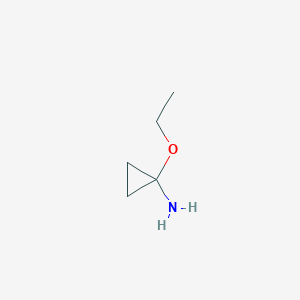


![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)
